3-(N-((1,4-Benzodioxan-2-yl)methyl)ethylamino)-N-methylpropionamide
Description
Chemical Structure and Properties: The compound, also known by its CAS number 102128-78-9 and synonyms such as 1205 I.S., features a 1,4-benzodioxan core linked to a methylaminoethyl group and a propionamide moiety. Its molecular formula is C₁₃H₁₈N₂O₃ (MW: 250.33 g/mol).
Toxicity Profile:
Acute toxicity studies in mice report an intraperitoneal LD₅₀ of 350 mg/kg, though detailed mechanistic toxicology remains uncharacterized .
Properties
CAS No. |
102128-79-0 |
|---|---|
Molecular Formula |
C15H22N2O3 |
Molecular Weight |
278.35 g/mol |
IUPAC Name |
3-[2,3-dihydro-1,4-benzodioxin-3-ylmethyl(ethyl)amino]-N-methylpropanamide |
InChI |
InChI=1S/C15H22N2O3/c1-3-17(9-8-15(18)16-2)10-12-11-19-13-6-4-5-7-14(13)20-12/h4-7,12H,3,8-11H2,1-2H3,(H,16,18) |
InChI Key |
UXNWDCWZXDAGBS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCC(=O)NC)CC1COC2=CC=CC=C2O1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, 3-[[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]ethylamino]-N-methyl- typically involves multiple steps. One common route includes the reaction of 2,3-dihydro-1,4-benzodioxin with an appropriate amine to form the intermediate, which is then further reacted with propanamide derivatives under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
Propanamide, 3-[[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]ethylamino]-N-methyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often include specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Propanamide, 3-[[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]ethylamino]-N-methyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Propanamide, 3-[[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]ethylamino]-N-methyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.
Comparison with Similar Compounds
3-(((1,4-Benzodioxan-2-yl)methyl)methylamino)-N,N-diethylpropionamide
- Structure : Differs by replacing the N-methyl group with N,N-diethyl substituents on the propionamide.
- Molecular Formula : C₁₇H₂₆N₂O₃ (MW: 306.41 g/mol).
- Altered metabolic stability, as ethyl groups may slow hepatic clearance compared to methyl .
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structure : Benzamide derivative with a hydroxy-tert-butyl group instead of benzodioxan.
- Molecular Formula: C₁₁H₁₅NO₂ (MW: 193.24 g/mol).
- The N,O-bidentate directing group enables metal-catalyzed C–H functionalization, a property absent in the target compound .
CL316243 (Disodium (R,R)-5-(2-[{2-(3-chlorophenyl)-2-hydroxyethyl}-amino]propyl)-1,3-benzodioxole-2,2-dicarboxylate)
- Structure: Benzodioxole core with chlorophenyl and hydroxyethylamino substituents.
- Pharmacological Role : β₃-adrenergic receptor agonist, used in metabolic studies.
- Key Differences :
Pharmacological and Functional Comparisons
Receptor Selectivity
Toxicity and Metabolic Stability
Structural Implications on Bioactivity
- Benzodioxan vs. Benzodioxole : The target’s benzodioxan ring offers rigidity and moderate lipophilicity, whereas benzodioxole derivatives (e.g., CL316243) prioritize solubility for systemic distribution.
- Amide Substitutions : N-methyl vs. N,N-diethyl groups significantly alter pharmacokinetics; methyl groups favor rapid clearance, while ethyl groups extend half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
